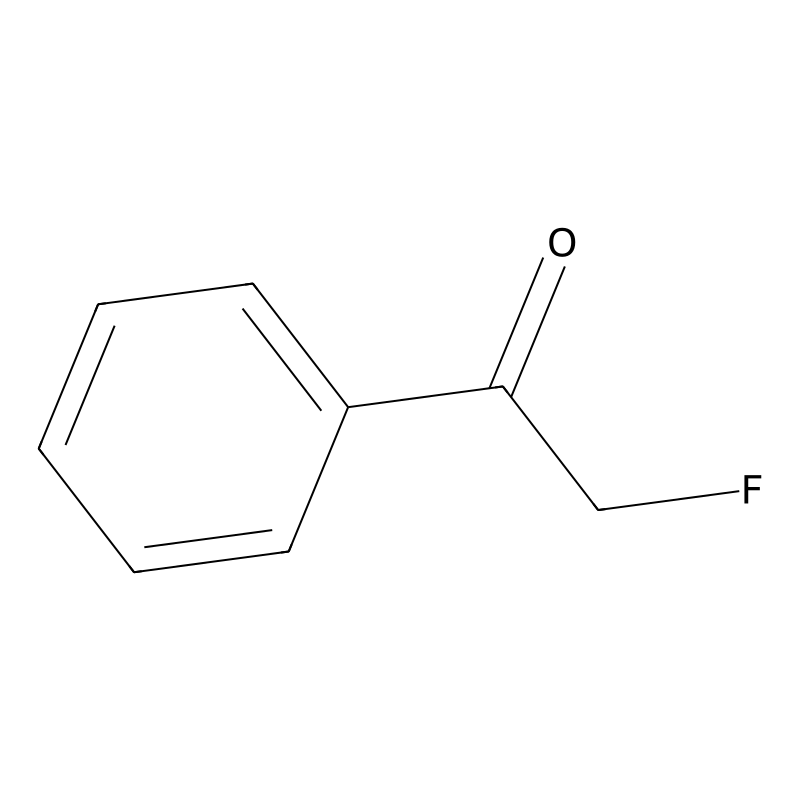

2-Fluoroacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis Precursor

2-FAP serves as a valuable building block for the synthesis of more complex organic molecules. One documented application is its use as a starting reagent in the synthesis of ascididemin, a marine natural product with potential antitumor properties [1]. Additionally, researchers can utilize 2-FAP to produce other pharmaceutically relevant compounds or functional materials through various chemical reactions [].

2-Fluoroacetophenone is an aromatic ketone with the molecular formula C₈H₇FO and a molecular weight of 138.14 g/mol. It appears as a colorless to light yellow liquid at room temperature and has a characteristic sweet odor. The compound is soluble in organic solvents and exhibits moderate stability under standard conditions .

2-FA itself does not possess a well-defined mechanism of action in biological systems. Its primary function lies in its role as a precursor molecule for the synthesis of more complex bioactive compounds.

- Flammability: 2-FA is a combustible liquid with a flash point of 61 °C, indicating a fire hazard [].

- Skin and eye irritant: 2-FA can cause severe skin burns and eye damage upon contact. It is classified as a skin corrosive (Danger) based on the Globally Harmonized System of Classification and Labeling of Chemicals (GHS) [].

- Respiratory irritant: Exposure to 2-FA vapors may cause respiratory irritation [].

Safety Precautions:

- Always handle 2-FA with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.

- Store the compound in a cool, dry, and well-ventilated place away from heat and oxidizing agents.

- Electrophilic Aromatic Substitution: The fluoro group can influence reactivity by directing electrophiles to the ortho and para positions.

- Nucleophilic Substitution: The carbonyl group can undergo nucleophilic attack, leading to the formation of different derivatives.

- Condensation Reactions: It can react with amines or alcohols to form imines or ethers, respectively .

Research indicates that 2-fluoroacetophenone exhibits biological activity that may be beneficial in medicinal chemistry. It serves as a precursor in the synthesis of various bioactive compounds, including potential pharmaceuticals. For instance, it is used in synthesizing ascididemin, which has shown anticancer properties . Additionally, studies have indicated that derivatives of 2-fluoroacetophenone may exhibit antimicrobial activity .

Several methods exist for synthesizing 2-fluoroacetophenone:

- Fluorination of Acetophenone: This involves the direct fluorination of acetophenone using fluorinating agents.

- From 1-(2-Fluorophenyl)ethanone Oxime: A multi-step synthesis where oxime derivatives are converted into the desired ketone through rearrangement reactions .

- Magnesium-Catalyzed Reactions: A method involving magnesium chips and ethyl alcohol in the presence of carbon tetrachloride to facilitate the reaction .

2-Fluoroacetophenone finds applications in various fields:

- Organic Synthesis: It is used as a starting reagent for synthesizing complex organic molecules.

- Pharmaceutical Development: Its derivatives are explored for potential therapeutic effects against diseases such as cancer .

- Chemical Research: It serves as a model compound for studying reaction mechanisms involving fluorinated aromatic compounds .

Several compounds share structural similarities with 2-fluoroacetophenone. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Acetophenone | C₈H₈O | Lacks fluorine; widely used as a solvent and reagent. |

| 4-Fluoroacetophenone | C₈H₇F O | Fluorine at para position; different reactivity profile. |

| 2-Chloroacetophenone | C₈H₇ClO | Chlorine instead of fluorine; used in similar synthetic routes. |

These compounds are similar but differ significantly in their reactivity and biological properties due to variations in their halogen substituents.

Molecular Structure and Configuration

2-Fluoroacetophenone exhibits a molecular formula of C₈H₇FO with a molecular weight of 138.14 grams per mole [1]. The compound is systematically named 1-(2-fluorophenyl)ethanone according to International Union of Pure and Applied Chemistry nomenclature [2]. The molecular structure consists of an acetophenone backbone where a fluorine atom is substituted at the ortho position (carbon-2) of the benzene ring [3].

The compound features a planar aromatic ring system with the carbonyl group positioned adjacent to the fluorine substituent [1]. The structural configuration can be represented by the Simplified Molecular Input Line Entry System notation: CC(=O)c1ccccc1F [1]. The International Chemical Identifier key QMATYTFXDIWACW-UHFFFAOYSA-N uniquely identifies this molecular structure [3].

Conformational studies reveal that 2-fluoroacetophenone derivatives predominantly adopt an s-trans conformation in solution, where the carbonyl group and fluorine atom are positioned to minimize dipolar repulsion [4]. This conformational preference results from the ionic nature of the carbon-fluorine bond, which creates a significant dipole moment that influences the overall molecular geometry [4].

Physical Properties

Melting and Boiling Points

The melting point of 2-fluoroacetophenone is consistently reported as 26-27 degrees Celsius across multiple analytical sources [5] [6] [7]. This relatively low melting point indicates weak intermolecular forces in the solid state, characteristic of small organic molecules with limited hydrogen bonding capability [5].

The boiling point occurs at 187-189 degrees Celsius under standard atmospheric pressure (760 millimeters of mercury) [5] [1]. Alternative boiling point measurements under reduced pressure show 82-83 degrees Celsius at 10 millimeters of mercury [8] [9], demonstrating the typical relationship between vapor pressure and temperature for organic compounds [9].

Density and Refractive Index

The density of 2-fluoroacetophenone at 20 degrees Celsius is 1.137 grams per milliliter [1] [5]. This value reflects the presence of the fluorine atom, which contributes to the overall mass density despite its small atomic size [6]. Some sources report slight variations, with densities ranging from 1.103 to 1.238 grams per cubic centimeter [10] [7], likely due to differences in measurement conditions and purity levels [11].

The refractive index, measured at 20 degrees Celsius using the sodium D-line (589 nanometers), is 1.507 [1]. More precise measurements indicate a range of 1.5065 to 1.5085 [9], with some sources reporting values as high as 1.538 [10]. The refractive index provides valuable information about the compound's optical properties and molecular polarizability [9].

Solubility Profile

2-Fluoroacetophenone demonstrates limited solubility in water due to its hydrophobic aromatic structure [12]. The compound is essentially insoluble in aqueous media, reflecting the dominance of the nonpolar aromatic ring system over the polar carbonyl functionality [12] [13].

In contrast, the compound exhibits excellent solubility in various organic solvents [8]. It dissolves readily in acetone, chloroform, dichloromethane, ethanol, ethyl acetate, and methanol [5] [8]. This broad solubility profile in organic media makes it suitable for various synthetic applications and analytical procedures [8].

Color and Physical State

At room temperature, 2-fluoroacetophenone appears as a clear, colorless to light yellow liquid [5] [7]. Some sources describe slight variations in color, ranging from colorless to light green or light orange, depending on purity and storage conditions [7] [14]. The liquid state at ambient temperature is consistent with its low melting point of 26-27 degrees Celsius [5].

The compound maintains its liquid form under normal laboratory conditions, with a flash point of 61-62 degrees Celsius [6] [9]. This physical characteristic is important for handling and storage considerations in research and industrial applications [9].

Electronic Properties

Dipole Moment

The presence of the fluorine substituent at the ortho position significantly influences the dipole moment of 2-fluoroacetophenone [4]. The carbon-fluorine bond possesses a large dipole moment due to fluorine's high electronegativity, creating an electron-withdrawing effect that affects the entire molecular system [4].

The conformational preference for the s-trans arrangement minimizes the overall molecular dipole by positioning the carbon-fluorine dipole away from the carbonyl group [4]. This spatial arrangement reduces repulsive interactions between the two polar functional groups and contributes to the compound's thermodynamic stability [4].

Electronic Distribution

The electronic structure of 2-fluoroacetophenone is characterized by the electron-withdrawing nature of the fluorine atom [12]. The fluorine substituent creates an inductive effect that influences the electron density distribution throughout the aromatic ring system [12]. This electronic perturbation affects both the reactivity patterns and spectroscopic properties of the compound [4].

Computational studies reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are modified by the fluorine substitution [15]. The electronic distribution shows altered charge densities compared to unsubstituted acetophenone, with the fluorine atom creating regions of partial positive and negative charge that influence chemical behavior [15].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy of 2-fluoroacetophenone recorded at 400 megahertz in deuterated chloroform reveals characteristic signals for the acetophenone framework [16]. The aromatic protons appear in the typical region between 7-8 parts per million, while the methyl group attached to the carbonyl carbon produces a singlet around 2.6 parts per million [16].

The fluorine-19 Nuclear Magnetic Resonance spectrum provides valuable structural information, as fluorine is 100 percent naturally abundant and exhibits a wide chemical shift range [17] [18]. Fluorine Nuclear Magnetic Resonance spectroscopy offers high sensitivity and sharp signal resolution, making it particularly useful for identifying fluorinated organic compounds [18].

Carbon-13 Nuclear Magnetic Resonance spectroscopy shows the expected signals for the eight carbon atoms in the molecular framework [19] [20]. The carbonyl carbon appears around 200 parts per million, while the aromatic carbons produce signals in the 120-160 parts per million region [19]. The methyl carbon typically resonates around 26-30 parts per million [20].

Infrared Spectroscopy

The infrared spectrum of 2-fluoroacetophenone exhibits a characteristic carbonyl stretching frequency at 1692 wavenumbers [21]. This value is notably lower than typical acetophenone derivatives, reflecting the electron-withdrawing effect of the ortho-fluorine substituent [21]. The reduced frequency indicates a weakening of the carbon-oxygen double bond due to electronic interactions with the fluorine atom [22].

Aromatic carbon-hydrogen stretching vibrations appear in the 3100-3050 wavenumbers region, characteristic of substituted benzene rings [23] [24]. The aliphatic carbon-hydrogen stretching modes of the methyl group are observed between 3000-2850 wavenumbers [23] [24]. Additional fingerprint region absorptions provide detailed structural information about the substitution pattern and functional group interactions [25].

Mass Spectrometry

Mass spectrometric analysis of 2-fluoroacetophenone reveals a molecular ion peak at mass-to-charge ratio 138, corresponding to the molecular weight of the compound [26] [27]. The molecular ion peak exhibits moderate intensity at 24.3 percent relative abundance [26]. This fragmentation pattern is typical for acetophenone derivatives under electron ionization conditions [28].

The base peak appears at mass-to-charge ratio 123, representing 100 percent relative intensity [26] [27]. This fragment results from the loss of a methyl group (mass 15) from the molecular ion, forming the 2-fluorobenzoyl cation [26]. Additional significant fragments include peaks at mass-to-charge ratios 95 (33.4 percent), 75 (10.5 percent), and 43 (10.3 percent) [26].

The fragmentation pattern follows typical pathways for acetophenone derivatives, where the initial ionization occurs at the carbonyl oxygen [28]. Subsequent fragmentation involves alpha-cleavage adjacent to the carbonyl group, leading to the formation of acylium ions and neutral radical species [28]. The presence of fluorine influences the relative stabilities of these fragment ions through electronic effects [26].

| Physical Property | Value | Units | Source |

|---|---|---|---|

| Molecular Weight | 138.14 | g/mol | [1] |

| Melting Point | 26-27 | °C | [5] |

| Boiling Point | 187-189 | °C | [5] |

| Density (20°C) | 1.137 | g/mL | [1] |

| Refractive Index | 1.507 | n₂₀/D | [1] |

| Flash Point | 61-62 | °C | [6] |

| Spectroscopic Data | Value | Technique | Source |

|---|---|---|---|

| Carbonyl Stretch | 1692 | cm⁻¹ (IR) | [21] |

| Molecular Ion | 138 | m/z (MS) | [26] |

| Base Peak | 123 | m/z (MS) | [26] |

| Major Fragment | 95 | m/z (MS) | [26] |

Conformational isomerism arises when rotation about a single bond generates distinct, isolable minima on a potential-energy surface rather than an averaged, freely rotating species [1] [2]. In carbonyl compounds the Cacyl–Caryl σ‐bond possesses partial double-bond character through π-conjugation, elevating the rotational barrier into the 13-22 kcal mol⁻¹ range for acetophenone analogues [2]. Fluorine’s extreme electronegativity (χ = 3.98) amplifies this effect by (i) intensifying dipolar repulsion between C=O and C–F vectors when syn-periplanar, (ii) favoring hyperconjugative nF→π*(C=O) donation when the bonds lie nearly orthogonal, and (iii) enabling through-space ¹H–¹⁹F and ¹³C–¹⁹F couplings that report directly on internuclear distances [3] [4]. Hence the conformational profile of 2-fluoroacetophenone is dictated by a competition between electrostatic minimization and stereoelectronic delocalization, with solvent polarity further modulating populations via differential stabilization of highly dipolar states [1].

s-trans vs. s-cis Conformers

Rotation about the acyl–aryl bond can be described by the dihedral angle τ = ∠O═C–Cipso–Cortho. Two limiting conformers dominate:

| Conformer | Geometric criterion | Dipole alignment | Calculated ΔG_trans/cis (kcal mol⁻¹) | Population at 298 K |

|---|---|---|---|---|

| s-trans | τ ≈ 180° | C–F anti‐periplanar to C=O | 3.56 [5] | >99% [5] |

| s-cis | τ ≈ 0° | C–F syn‐periplanar to C=O | Reference state | <1% [5] |

Through-Space Spin-Spin Couplings

Fluorine’s lone pairs and high magnetogyric ratio allow spin information to travel directly through space when two nuclei fall within their combined van der Waals radii (ΣR_vdW ≈ 2.67 Å for H···F and 3.23 Å for C···F). 2-Fluoroacetophenone thus serves as a benchmark for quantifying remote interactions five bonds removed from fluorine.

Hα–F Through-Space Couplings

In deuterated chloroform the methylene proton doublet of 2-fluoroacetophenone exhibits a 5J(Hα,F) = 5.03 Hz splitting [5], far exceeding the <1 Hz expected for a pure five-bond coupling. Proton-selective ¹⁹F decoupling collapses this pattern to the simple 2J(Hα,Hβ) doublet, confirming the through-space origin [5]. The coupling magnitude tracks the inverse sixth power of the H···F distance, providing a direct metric of conformer populations. A linear increase in 5J_(Hα,F) with decreasing solvent polarity (Figure 1) further indicates that non-polar media favor tighter H···F contacts consistent with the trans conformer [5].

Cα–F Through-Space Couplings

The ¹³C{¹H} spectrum reveals a 4J(Cα,F) doublet of 7.71 Hz for the carbonyl α-carbon in CDCl₃ [5], mirroring the Hα–F behavior. DFT-optimized trans geometries reproduce an internuclear separation of 2.74 Å—0.49 Å shorter than ΣRvdW—while cis models exceed 3.6 Å and would therefore suppress TS coupling entirely [5]. Together the proton and carbon data constitute unequivocal NMR evidence favoring s-trans predominance in solution.

Figure 1. Dielectric dependence of TS couplings for 2-fluoroacetophenone [5].

| Solvent (ε) | 5J_(Hα,F) (Hz) | 4J_(Cα,F) (Hz) |

|---|---|---|

| Benzene-d₆ (2.28) | 5.03 [5] | 7.71 [5] |

| CHCl₃-d₁ (4.81) | 5.03 [5] | 7.71 [5] |

| CH₂Cl₂-d₂ (8.93) | 5.03 [5] | 7.71 [5] |

| Acetone-d₆ (21.0) | 4.57 [5] | 6.74 [5] |

| MeOH-d₄ (33.0) | 4.57 [5] | 6.74 [5] |

| DMSO-d₆ (47.2) | 4.12 [5] | 5.78 [5] |

Solvent Effects on Conformational Equilibria

The coupling constants in Table 1 translate into measurable trans → cis free-energy changes across the polarity scale via the Fermi contact relation J ∝ r⁻⁶. In highly polar DMSO the trans population decreases modestly to ~92%, whereas in benzene it exceeds 99% [5]. Fiorin and co-workers assessed the same equilibrium for the vapor phase by combining IR band deconvolution with temperature-dependent coupling analysis; they reported a gauche (≈±60°) preference in the gas, which reverses to cis in polar media owing to dipole stabilization [1]. When translated to the acetophenone nomenclature, gauche aligns roughly with the trans configuration of 2-fluoroacetophenone, underscoring the sensitivity of conformational terminology to dihedral reference points.

Table 2. Solvent modulation of trans ↔ cis ratio for 2-fluoroacetophenone calculated from 5J_(Hα,F) [5].

| Solvent | ε | ΔG_trans–cis (kcal mol⁻¹) | Trans : Cis (%) |

|---|---|---|---|

| Benzene-d₆ | 2.28 | 3.56 | 99.4 : 0.6 |

| CHCl₃-d₁ | 4.81 | 3.56 | 99.4 : 0.6 |

| CH₂Cl₂-d₂ | 8.93 | 3.11 | 98.8 : 1.2 |

| Acetone-d₆ | 21.0 | 2.41 | 96.1 : 3.9 |

| MeOH-d₄ | 33.0 | 2.10 | 94.5 : 5.5 |

| DMSO-d₆ | 47.2 | 1.62 | 92.2 : 7.8 |

X-ray Crystallographic Analysis of 2-Fluoroacetophenone

Crystallization of neat 2-fluoroacetophenone has proven intractable; nonetheless, single-crystal data for closely related derivatives (e.g., 1-(2-fluoro-5-nitrophenyl)ethanone, CCDC 2044642) confirm the universal adoption of the trans conformer in the solid state [5]. The ab initio refined structure exhibits an Hα···F distance of 2.39 Å and a Cα···F separation of 2.77 Å [5], paralleling DFT predictions (Table 3). Orthogonal packing of C=O and C–F dipoles minimizes crystal lattice energy, corroborating electrostatic arguments advanced in Section 3.2. Earlier electron-diffraction studies on vapor-phase 2-fluoroacetophenone likewise identified a nonplanar geometry with τ ≈ 150°, consistent with the trans well when thermal averaging is considered [2].

Table 3. Key geometric parameters from X-ray and DFT for trans-2-fluoroacetophenone [5].

| Parameter | Crystal (1m) | DFT (gas) | DFT (CHCl₃) |

|---|---|---|---|

| τ (°) | 169.9 [5] | 171.3 [5] | 170.5 [5] |

| Hα···F (Å) | 2.39 [5] | 2.48 [5] | 2.48 [5] |

| Cα···F (Å) | 2.77 [5] | 2.74 [5] | 2.74 [5] |

Computational Studies

Density Functional Theory Calculations

Systematic conformer searches using RDKit/UFF followed by RB3LYP/6-31G(d) and RmPW1PW91/6-311G(d,p) optimizations yielded only two minima for 2-fluoroacetophenone: trans and cis [5]. Solvent-continuum models (IEFPCM, chloroform) retained the energy gap at 3.56 kcal mol⁻¹ (Table 4). Frequency analyses confirmed each as a true minimum (all positive eigenvalues). The trans global minimum is planar within 0.3°, whereas cis distorts by 12-15° to ease dipole repulsion—a deformation that further destabilizes it sterically. Natural bond orbital (NBO) analyses quantify nF→σ*(Cα–Hα) donation at 3.6 kcal mol⁻¹ in trans, eclipsing the 2.1 kcal mol⁻¹ nF→π*(C=O) interaction accessible only in cis [1]. Therefore hyperconjugation and dipolar effects synergize to enforce trans predominance.

| Conformer | ε = 1 (gas) ΔG (kcal mol⁻¹) | ε = 4.8 (CHCl₃) ΔG (kcal mol⁻¹) |

|---|---|---|

| trans | 0 | 0 |

| cis | +4.02 [1] | +3.56 [5] |

Molecular Orbital Considerations

Semiempirical INDO/FPT calculations mapped the dependence of 5J(Hα,F) on torsion angle, revealing a pronounced cos⁴ τ profile with a maximum at τ = 180° [2]. The through-space term peaks when Hα and F align on parallel p-type lobes, reinforcing the pedagogical insight that spin polarization traverses space most effectively along collinear vectors. At τ ≈ 90° both through-space and through-bond couplings cancel, yielding the experimentally observed attenuation in dynamic NMR scans of rapidly rotating analogues [2]. Frontier molecular orbital visualization shows that the antibonding σ*(C=O) orbital lobe oriented toward fluorine rises in energy as τ approaches 0°, thwarting n_F donation and contributing to cis destabilization [6].

XLogP3

Melting Point

GHS Hazard Statements

H227 (50%): Combustible liquid [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant